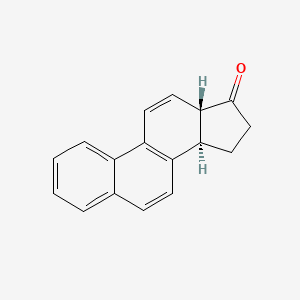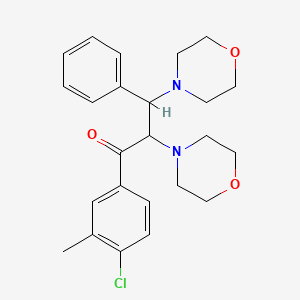
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a chloro-substituted aromatic ring, a morpholine moiety, and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenyl and phenylpropanone derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloro-3-methylphenyl with phenylpropanone under specific conditions.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and nanocomposites.
Chemical Research: It serves as a valuable intermediate in organic synthesis and is used in various chemical reactions to study reaction mechanisms and pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared with similar compounds such as:
4-Chloro-3-methylphenyl methacrylate: This compound shares the chloro and methyl substituents on the aromatic ring but differs in its overall structure and applications.
4-Chloro-3-methylmethcathinone:
Eigenschaften
CAS-Nummer |
6284-71-5 |
|---|---|
Molekularformel |
C24H29ClN2O3 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
1-(4-chloro-3-methylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C24H29ClN2O3/c1-18-17-20(7-8-21(18)25)24(28)23(27-11-15-30-16-12-27)22(19-5-3-2-4-6-19)26-9-13-29-14-10-26/h2-8,17,22-23H,9-16H2,1H3 |
InChI-Schlüssel |
ZIMMQXHOWGZONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


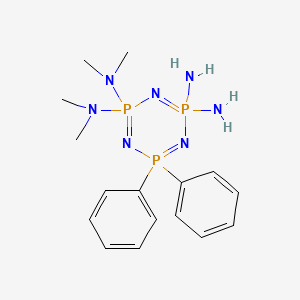

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
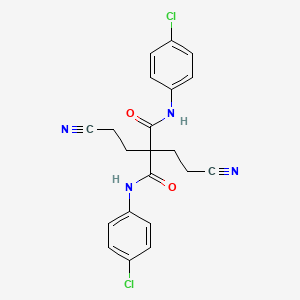
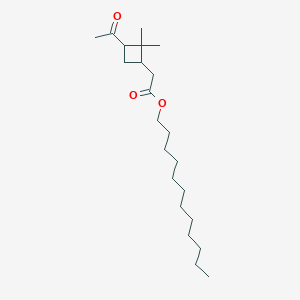


![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
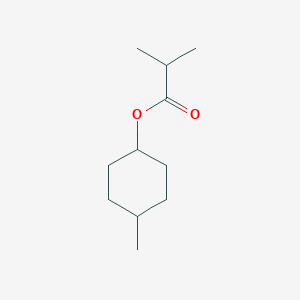
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

